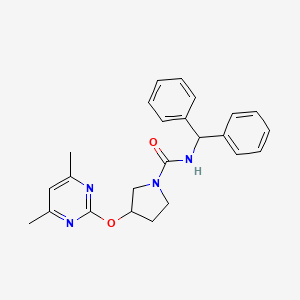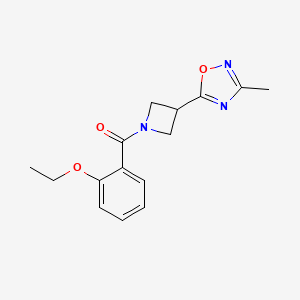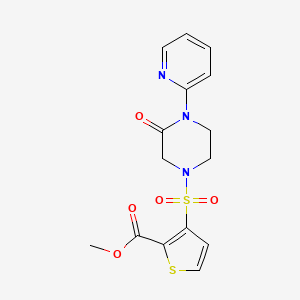
1-(4-chlorophenyl)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)cyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-chlorophenyl)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C21H21ClF3NO2 and its molecular weight is 411.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
- The synthesis and characterization of cyclohexanecarboxamide derivatives, including those with chlorophenyl and trifluoromethylphenyl substituents, have been described. These compounds have been characterized using elemental analyses, IR spectroscopy, and 1H-NMR spectroscopy, highlighting their structural properties and potential for further application in medicinal chemistry (Özer, Arslan, VanDerveer, & Külcü, 2009).
Antimicrobial Activities
- New thiourea derivatives, including those with chlorophenyl and trifluoromethylphenyl components, have been synthesized and tested for antimicrobial activity. These compounds demonstrated significant activity against bacterial strains known for biofilm growth, such as Pseudomonas aeruginosa and Staphylococcus aureus, suggesting potential for the development of novel antimicrobial agents (Limban, Marutescu, & Chifiriuc, 2011).
Anticonvulsant Properties
- The crystal structures of anticonvulsant enaminones, incorporating chlorophenyl groups, were determined, showing that these compounds adopt specific conformations that may contribute to their biological activity. This research provides insights into the structural basis of anticonvulsant properties and could inform the design of new therapeutic agents (Kubicki, Bassyouni, & Codding, 2000).
HIV Entry Inhibition
- Research into the CCR5 receptor-based mechanism of action of a potent allosteric noncompetitive HIV entry inhibitor highlighted the role of specific chemical moieties in blocking HIV-1. This study suggests that compounds with certain chlorophenyl and trifluoromethylphenyl elements could have unique effects on the binding and function of CCR5, contributing to their antiviral efficacy (Watson, Jenkinson, Kazmierski, & Kenakin, 2005).
Reaction Mechanisms and Transformations
- Various studies have explored the reactions and transformations involving chlorophenyl-containing compounds, elucidating mechanisms that could be applied in the synthesis of new materials or drugs. These include oxidative transformations by manganese oxides and photogenerated aryl cations from aromatic halides, offering pathways for creating compounds with novel properties and activities (Zhang & Huang, 2003); (Protti, Fagnoni, Mella, & Albini, 2004).
properties
IUPAC Name |
1-(4-chlorophenyl)-N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClF3NO2/c22-17-9-7-15(8-10-17)20(11-1-2-12-20)19(28)26-13-18(27)14-3-5-16(6-4-14)21(23,24)25/h3-10,18,27H,1-2,11-13H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTWLDWNTNXPOPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NCC(C3=CC=C(C=C3)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(2-methoxyphenyl)urea](/img/structure/B2670777.png)

![N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2670781.png)
![2-cyclopentyl-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2670783.png)
![4-[(5-Methyl-2-thioxo-4-imidazolin-4-yl)methyl]phenol](/img/structure/B2670785.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethoxybenzamide](/img/structure/B2670786.png)


![(E)-4-(Dimethylamino)-N-[(1S)-3-hydroxy-1-(4-phenylphenyl)propyl]but-2-enamide](/img/structure/B2670789.png)


![N-(2-fluorophenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B2670796.png)
![7-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2670797.png)
![2-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)butanamide](/img/structure/B2670798.png)